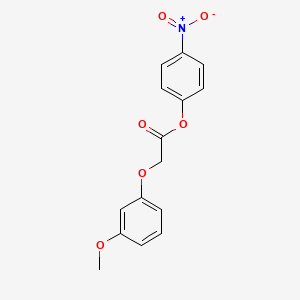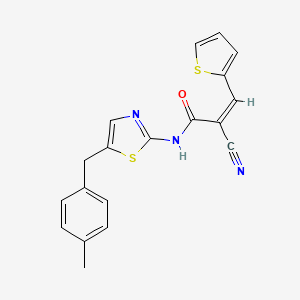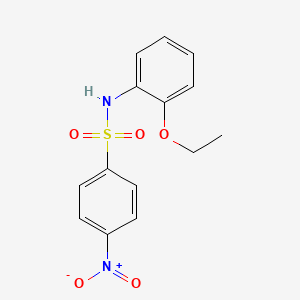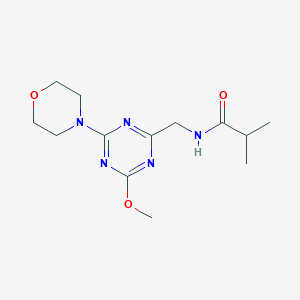
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the morpholino and methoxy groups in its structure enhances its chemical reactivity and biological activity.
Mecanismo De Acción
Target of Action
Similar triazine compounds have been reported to exhibit antimicrobial, antiviral, and anticancer activities .
Mode of Action
It’s known that triazine compounds often interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the desired therapeutic effects .
Biochemical Pathways
Based on the known activities of similar triazine compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation, potentially leading to its reported anticancer effects .
Result of Action
Similar triazine compounds have been reported to exhibit antimicrobial, antiviral, and anticancer activities, suggesting that this compound may have similar effects .
Métodos De Preparación
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine under controlled conditions . The reaction is carried out in a solvent mixture of dioxane and water, using sodium carbonate as a base. The reaction temperature is maintained between 70-80°C. Industrial production methods may involve the use of microwave irradiation to achieve higher yields and purity in a shorter time .
Análisis De Reacciones Químicas
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form amides and esters.
Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide has several scientific research applications:
Comparación Con Compuestos Similares
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide can be compared with other 1,3,5-triazine derivatives such as:
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also exhibits significant antimicrobial activity.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its antimicrobial properties against Staphylococcus aureus.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-9(2)11(19)14-8-10-15-12(17-13(16-10)20-3)18-4-6-21-7-5-18/h9H,4-8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPMPMFCEQBGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
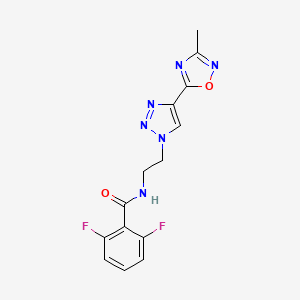
![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B2777043.png)
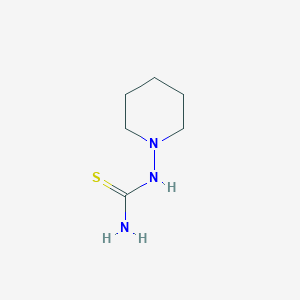
![B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2777048.png)
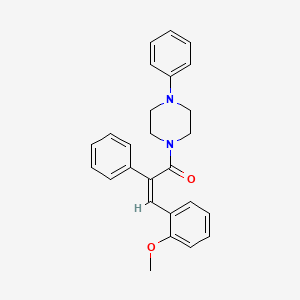
![4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline](/img/structure/B2777050.png)
![ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2777051.png)
![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)
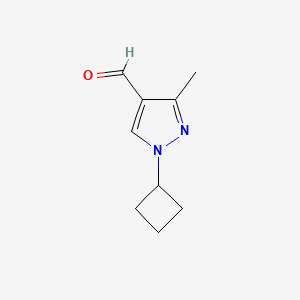
![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)
